1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 4-methoxyphenyl group: This step might involve a nucleophilic substitution reaction where a 4-methoxyphenyl halide reacts with the piperazine ring.
Attachment of the pyridine-3-carbonyl group: This can be done through an acylation reaction using pyridine-3-carbonyl chloride.
Addition of the methylsulfanyl group: This step might involve a thiolation reaction where a methylsulfanyl group is introduced to the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the pyridine-3-carbonyl and methylsulfanyl groups.
4-(2-Pyridyl)piperazine: Lacks the 4-methoxyphenyl and methylsulfanyl groups.
1-(4-Methoxyphenyl)-4-(pyridine-3-carbonyl)piperazine: Lacks the methylsulfanyl group.
Uniqueness
1-(4-Methoxyphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is unique due to the presence of all three functional groups: the 4-methoxyphenyl, pyridine-3-carbonyl, and methylsulfanyl groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-7-5-14(6-8-15)20-10-12-21(13-11-20)18(22)16-4-3-9-19-17(16)24-2/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSYOXXSVXZZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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